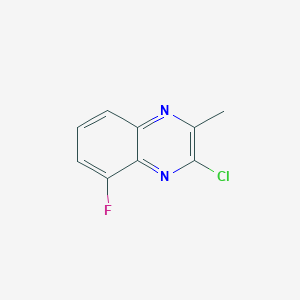

3-Chloro-5-fluoro-2-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Organic and Materials Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a foundational scaffold for a vast array of functional molecules. rsc.orgmdpi.com Its versatile and aromatic structure has made it a subject of extensive research, leading to significant applications in both medicinal and materials chemistry. rsc.org The inherent physicochemical properties of the quinoxaline nucleus, combined with its synthetic accessibility, have established it as a "privileged structure" in modern chemical development. rsc.orgresearchgate.net

In the realm of medicinal chemistry, quinoxaline derivatives exhibit a remarkable spectrum of biological activities. nih.gov They are integral to the development of therapeutic agents, with research demonstrating their potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antiprotozoal agents. mdpi.comnih.govnih.gov Commercially significant compounds like echinomycin, a potent antibacterial and antineoplastic agent, feature the quinoxaline moiety. nih.govnih.gov The ability to readily modify the core structure allows chemists to fine-tune the biological efficacy of these molecules, making quinoxalines a central focus in drug discovery programs. mdpi.comnih.gov

Beyond pharmaceuticals, the quinoxaline scaffold is a critical component in the design of advanced organic materials. rsc.org Its electron-accepting nature and rigid, planar geometry are highly desirable for applications in electronics and photonics. Quinoxaline derivatives are utilized as dyes, fluorescent materials, organic semiconductors, and electroluminescent materials for organic light-emitting devices (OLEDs). rsc.orgnih.gov Furthermore, they have been incorporated into dye-sensitized solar cells and polymeric optoelectronic materials, highlighting their importance in the quest for new energy and display technologies. rsc.orgmdpi.com

Academic Importance of Halogenated and Alkyl-Substituted Quinoxalines

The functionalization of the quinoxaline scaffold with halogen and alkyl groups is a cornerstone of synthetic strategy, enabling the diversification and optimization of these compounds for specific applications. Halogenation, in particular, serves two primary purposes: it can directly enhance the biological or material properties of the molecule, and it provides a reactive handle for further chemical modification. researchgate.net

Chlorinated quinoxalines, such as 2,3-dichloroquinoxaline (B139996) and 2-chloro-3-methylquinoxaline (B189447), are highly valuable synthetic intermediates. nih.govmdpi.com The chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SNAr) that allow for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. nih.govmdpi.comrsc.org This synthetic versatility is crucial for building libraries of novel quinoxaline derivatives for screening and development. mdpi.com Fluorine substitution is also of great interest. The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design. researchgate.netossila.com

Alkyl groups, such as the methyl group, also play a significant role. acs.org They can influence the steric and electronic profile of the quinoxaline ring system. researchgate.net The presence of a methyl group can impact the molecule's solubility, crystal packing, and interaction with biological targets or other molecules in a material's matrix. The strategic placement of both halogen and alkyl substituents is therefore a powerful tool for chemists to meticulously engineer the properties of quinoxaline derivatives. researchgate.net

Research Context for 3-Chloro-5-fluoro-2-methylquinoxaline: Objectives and Scope

The specific compound, this compound, exists within the research context established by the broader importance of substituted quinoxalines. While dedicated studies on this exact molecule are not widely published, its structure suggests clear objectives for its use in chemical synthesis and discovery. It serves as a highly functionalized building block for creating novel and complex chemical entities.

The primary research objectives for a compound like this compound would revolve around its utility as a synthetic intermediate. Its key structural features define its potential applications:

The 3-Chloro Substituent: This is the most reactive site on the pyrazine ring, poised for nucleophilic displacement. Researchers would utilize this chlorine atom to introduce diverse functionalities, creating new series of compounds. mdpi.com

The 5-Fluoro Substituent: Located on the benzene ring, this fluorine atom modulates the electronic properties of the entire scaffold. Its high electronegativity can influence the reactivity of the chloro group and alter the binding characteristics of the final molecule in biological or material systems. ossila.com

The scope of research involving this compound would focus on synthesizing derivatives and evaluating them for applications where quinoxalines are known to excel. This includes the development of new potential therapeutic agents or advanced functional materials. The specific combination of chloro, fluoro, and methyl groups on the quinoxaline framework provides a unique starting point for exploring structure-activity relationships and discovering molecules with enhanced or novel properties.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H6ClFN2 |

|---|---|

Poids moléculaire |

196.61 g/mol |

Nom IUPAC |

3-chloro-5-fluoro-2-methylquinoxaline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-6(11)3-2-4-7(8)12-5/h2-4H,1H3 |

Clé InChI |

JSQKQABDROVBJL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C2C(=N1)C=CC=C2F)Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoro 2 Methylquinoxaline and Analogous Structures

Strategic Approaches to Regioselective Halogenation and Alkylation of the Quinoxaline (B1680401) Core

Achieving the desired substitution pattern on the quinoxaline ring system is a fundamental challenge in the synthesis of complex derivatives. Regioselective halogenation and alkylation are critical steps in building the target molecule, 3-Chloro-5-fluoro-2-methylquinoxaline.

Direct Halogenation Methods (e.g., Chlorination, Fluorination)

Direct halogenation of the quinoxaline core is a primary method for introducing chloro and fluoro substituents. The reactivity and regioselectivity of these reactions are highly dependent on the reaction conditions and the electronic nature of the quinoxaline substrate.

Chlorination: The introduction of a chlorine atom at the 3-position of a 2-methylquinoxaline (B147225) precursor can be achieved using various chlorinating agents. A common route involves the conversion of a hydroxyl group at the 2-position of the quinoxaline ring to a chloro group. For instance, 2-hydroxy-3-methylquinoxaline (B154303) can be treated with phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline (B189447). nih.gov This transformation is a key step in the synthesis of many biologically active quinoxaline derivatives. nih.govnih.gov

Fluorination: Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents. However, methods for the direct C-H fluorination of heteroaromatic compounds are emerging. rsc.org For the synthesis of fluorinated quinoxalines, it is often more practical to start with a fluorinated precursor, such as a fluorinated o-phenylenediamine (B120857), which then undergoes cyclization to form the quinoxaline ring with the fluorine atom already in place. nih.gov Alternatively, nucleophilic aromatic substitution reactions on a suitably activated quinoxaline precursor can also be employed to introduce a fluorine atom. The use of reagents like Selectfluor allows for the direct fluorination of C-H bonds in some heterocyclic systems. rsc.org A study by Li et al. demonstrated a metal-free method for synthesizing fluorinated quinazolinones and quinoxalines using trifluoroacetic acid as a source of the CF3 group. organic-chemistry.org

Introduction of Methyl Substituents

The methyl group at the 2-position of the target compound can be introduced in several ways. A prevalent method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound, where one of the carbonyl groups is adjacent to a methyl group. For example, the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) initially forms 2-hydroxy-3-methylquinoxaline, which can then be further functionalized. nih.gov

Another approach is the direct methylation of a pre-formed quinoxaline ring. While less common for introducing a methyl group at the 2- or 3-position, metal-free methylation methods using reagents like tert-butyl hydroperoxide (TBHP) have been reported for the methylation of quinoxalin-2(1H)-ones. researchgate.net The synthesis of 2-methylquinolines from nitrobenzene (B124822) and ethanol (B145695) using a PtSn/γ-Al2O3 catalyst has also been documented, suggesting potential for similar one-pot syntheses of methylquinoxalines. google.com

Transition Metal-Catalyzed Synthetic Routes for Halogenated Quinoxalines

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, including quinoxalines. These methods offer high efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) for Functionalization

Halogenated quinoxalines are excellent substrates for a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comlibretexts.org It has been successfully applied to halogenated quinoxalines to synthesize alkynyl-substituted quinoxalines. tandfonline.comfao.org For instance, 2,3-dichloroquinoxaline (B139996) can be selectively coupled with terminal alkynes to produce mono- or di-alkynylated products. tandfonline.com The reaction conditions can be tuned to control the degree of substitution.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.gov This method is highly versatile for creating C-C bonds. Symmetrical and unsymmetrical 2,3-disubstituted quinoxalines have been synthesized in good to excellent yields by the Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline with various boronic acids. thieme-connect.comthieme-connect.com This reaction is tolerant of a wide range of functional groups on both coupling partners. ox.ac.ukacs.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction has been utilized for the synthesis of quinoxaline derivatives, providing a pathway to introduce alkenyl substituents onto the quinoxaline core. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions on Quinoxalines

| Reaction | Substrate | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Sonogashira | 2,3-dichloro-6-nitroquinoxaline | 1-ethynyl-4-nitrobenzene | Pd(0)/PEG nanoparticles | 2-chloro-3-((4-nitrophenyl)ethynyl)-6-nitroquinoxaline | tandfonline.com |

| Suzuki | 2,3-dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | 2,3-diphenylquinoxaline | thieme-connect.com |

| Heck | Halogenated quinoxaline | Alkene | Palladium catalyst | Alkenyl-substituted quinoxaline | researchgate.net |

Mechanistic Considerations in Metal-Mediated Quinoxaline Synthesis

The mechanisms of these transition metal-catalyzed reactions are well-studied and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

In the Suzuki coupling , the catalytic cycle begins with the oxidative addition of the haloquinoxaline to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the organic group from the boron is transferred to the palladium. Finally, reductive elimination yields the desired substituted quinoxaline and regenerates the Pd(0) catalyst. nih.gov

The Sonogashira coupling mechanism is similar, but it involves a co-catalytic cycle with copper(I). The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the Pd(II)-quinoxaline complex.

The Heck reaction mechanism involves the oxidative addition of the haloquinoxaline to the Pd(0) catalyst, followed by the insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination gives the alkenyl-substituted quinoxaline product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comchemijournal.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgbenthamdirect.combenthamdirect.comrasayanjournal.co.in

Several green synthetic strategies for quinoxaline derivatives have been developed. nih.govtandfonline.comnih.gov These include:

Use of Green Solvents: Water has been explored as a solvent for the synthesis of quinoxalines, offering a safe, non-toxic, and inexpensive alternative to traditional organic solvents. tandfonline.com Researchers at TU Wien have developed a method for synthesizing quinoxalines in high-temperature water without the need for catalysts. tuwien.at

Catalyst-Free Syntheses: Some methods aim to eliminate the need for catalysts altogether, further reducing waste and cost. nih.gov

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, such as nanocatalysts and solid-supported catalysts, is a key area of green chemistry research. benthamdirect.comnih.gov For example, copper oxide nanoparticles prepared using waste orange peel extract have been used as a renewable catalyst for quinoxaline synthesis. nih.gov

Energy-Efficient Methods: Microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgbenthamdirect.com

The application of these green principles not only makes the synthesis of quinoxalines more environmentally friendly but can also lead to improved efficiency and cost-effectiveness. africanjournalofbiomedicalresearch.com

Table 2: Green Chemistry Approaches in Quinoxaline Synthesis

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Safer Solvents | Synthesis in water | Non-toxic, inexpensive, environmentally friendly | tandfonline.comtuwien.at |

| Catalysis | Use of recyclable nanocatalysts (e.g., CuO NPs) | Reduces waste, catalyst can be reused | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption | ijirt.orgbenthamdirect.com |

| Waste Prevention | Catalyst-free synthesis | Eliminates catalyst-related waste | nih.gov |

Development of Catalyst-Free and Metal-Free Methodologies

In recent years, a significant shift towards sustainable chemistry has spurred the development of synthetic methods that avoid transition-metal catalysts, which can be costly, toxic, and difficult to remove from the final products. rsc.org These metal-free and catalyst-free approaches offer greener alternatives for the synthesis of quinoxaline derivatives.

A prominent catalyst-free method involves the oxidative cyclization of o-phenylenediamines and phenacyl bromides in a green solvent like ethanol under reflux conditions, affording quinoxaline derivatives in yields of 70–85%. nih.gov Similarly, a one-pot, two-step green synthesis can be achieved using N-Bromosuccinimide (NBS) as both a bromine source and an oxidant in a water-dioxane solvent system. nih.gov This method demonstrates broad functional group tolerance. nih.gov Researchers have also developed protocols that function entirely without a catalyst, highlighting the intrinsic reactivity of the starting materials under optimized conditions. nih.gov For instance, the reaction of 2,3-dichloroquinoxaline with various nucleophiles can proceed without a catalyst to generate substituted quinoxalines. soton.ac.uk

Metal-free catalysis, often employing organocatalysts or non-metallic reagents, has also proven highly effective. Organocatalysts like camphor (B46023) sulfonic acid and nitrilotris(methylenephosphonic acid) have been used to catalyze the reaction between 1,2-diamines and 1,2-dicarbonyl compounds, often in aqueous ethanol, leading to high yields and short reaction times. nih.gov Graphene oxide has been utilized as a carbon catalyst for the one-pot synthesis of quinoxalines from 2-nitroaniline. nih.gov Furthermore, iodine, a simple and inexpensive reagent, can catalyze the domino synthesis of quinoxalines from o-phenylenediamines and alkenes in DMSO, with TBHP as the oxidant. nih.gov These transition-metal-free strategies represent a significant advancement in the eco-friendly production of quinoxaline scaffolds. rsc.org

Application of Nanocatalysis and Heterogeneous Catalysis

To overcome the drawbacks of homogeneous catalysts, such as difficult recovery and reuse, researchers have increasingly turned to heterogeneous and nanocatalysis. rsc.orgnih.gov These solid-supported catalysts are easily separated from the reaction mixture, are often reusable, and exhibit high stability and activity. nih.govtandfonline.com

Heterogeneous catalysis has been successfully applied to quinoxaline synthesis through various systems. Molybdophosphovanadates supported on alumina (B75360) cylinders (e.g., AlCuMoVP and AlFeMoVP) have been shown to be highly active, reusable catalysts for the condensation of o-phenylenediamines and 1,2-diketones at room temperature, achieving yields up to 92%. nih.govscispace.com Another efficient system employs a bifunctional Al₂O₃–ZrO₂ binary metal oxide, which facilitates the reaction between 1,2-diamines and phenacyl bromides or benzil (B1666583) in DMF at room temperature, offering excellent yields and short reaction times. tandfonline.com

Nanocatalysis, a subfield involving catalysts in the nanometer size range, offers advantages like high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic performance. rsc.orgrsc.org Various metal-based nanocatalysts have been developed for quinoxaline synthesis:

Nickel-based Nanocatalysts : These are popular in organic synthesis and have been used to produce a wide range of quinoxaline derivatives. rsc.org

Cobalt Nanoparticles : Supported on mesoporous SBA-15, cobalt nanoparticles have demonstrated excellent activity and stability, being reusable for at least ten cycles without significant loss of activity. rsc.org

Palladium Nanoparticles : A nanostructured pyrophosphate, Na₂PdP₂O₇, acts as a highly efficient heterogeneous catalyst for the direct condensation of 1,2-diamines with 1,2-dicarbonyls in ethanol at room temperature, providing excellent yields. nih.gov

Iron Oxide Nanoparticles : Magnetite (Fe₃O₄) nanoparticles have been used as a reusable, non-toxic, and eco-friendly catalyst for quinoxaline synthesis, with the added benefit of easy magnetic separation. researchgate.net

The table below summarizes the performance of various heterogeneous and nanocatalysts in the synthesis of quinoxaline derivatives.

Sustainable Solvent Systems and Optimized Reaction Conditions

The principles of green chemistry have driven the adoption of environmentally benign solvents and energy-efficient reaction conditions in quinoxaline synthesis. ijirt.orgekb.eg Traditional methods often rely on hazardous organic solvents and high temperatures. ijirt.org Modern approaches, however, prioritize sustainability without compromising yield or efficiency. ekb.eg

Water is a highly desirable green solvent, and several quinoxaline syntheses have been adapted to aqueous media. nih.gov For example, using β-cyclodextrin as a supramolecular catalyst allows the reaction to proceed efficiently in water at room temperature. researchgate.net An even more novel approach utilizes rainwater as both the solvent and a catalyst for the condensation of aromatic 1,2-diamines and 1,2-dicarbonyl compounds, streamlining the process and eliminating the need for other reagents. benthamdirect.com Other green solvents like ethanol are also widely used, particularly in catalyst-free reactions. nih.gov

A significant innovation is the use of Natural Deep Eutectic Solvents (NADESs), which are recognized for their low toxicity and high biodegradability. rsc.org A NADES composed of choline (B1196258) chloride and water has been shown to promote the rapid (5 minutes) and high-yielding (>90%) synthesis of functionalized quinoxalines at room temperature without any additional catalyst. rsc.org This system is not only sustainable but also highly efficient, and the NADES can be recycled multiple times. rsc.org

Optimization of reaction conditions often involves moving from harsh, high-temperature reflux to milder, room-temperature processes. tandfonline.comnih.gov This reduces energy consumption and minimizes the formation of by-products. ijirt.org The combination of a recyclable heterogeneous catalyst with an eco-friendly solvent at ambient temperature represents a highly sustainable and efficient protocol for synthesizing quinoxaline derivatives. nih.gov

Multi-Component Reactions and Tandem Processes for Diversified Quinoxaline Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are powerful tools for building molecular complexity in an efficient and atom-economical manner. bohrium.commdpi.com These reactions are ideal for creating diverse libraries of quinoxaline scaffolds for applications in medicinal chemistry and materials science. bohrium.com

Several MCR strategies have been developed for quinoxaline synthesis. A base-catalyzed three-component reaction of o-phenylenediamines, aryl ketones, and elemental sulfur provides access to quinoxaline-2-thiones, which are versatile synthetic intermediates. thieme-connect.com Another example is a metal-free, three-component reaction of quinoxalin-2(1H)-ones, DMSO (as a methylation reagent), and styrene, mediated by H₂O₂, to yield 3-substituted quinoxalin-2(1H)-ones. mdpi.com Researchers have also devised a novel multicomponent reaction for the gram-scale synthesis of (E)-quinoxalinone oximes from quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite (B80452) under mild, transition-metal-free conditions. sci-hub.seacs.org

Tandem or cascade reactions, which involve a sequence of intramolecular or intermolecular transformations occurring without isolating intermediates, provide another elegant route to complex quinoxalines. nih.govnih.gov An iodine-catalyzed domino process involving o-phenylenediamines and alkenes proceeds through multiple steps in one pot to afford the final quinoxaline products. nih.gov Similarly, a metal-free cascade process using TsNBr₂ (N,N-dibromo-p-toluenesulfonamide) allows for the synthesis of diverse quinoxaline derivatives from alkynes in an aqueous medium. nih.gov These one-pot methodologies are highly valued for their operational simplicity and for reducing waste and purification steps. bohrium.com

The table below highlights examples of multi-component reactions used to generate diverse quinoxaline structures.

Diversification via Nucleophilic Substitution of Halogen Atoms on Quinoxaline Derivatives

Halogenated quinoxalines, such as this compound, are valuable precursors for further functionalization. The halogen atoms, particularly chlorine at the C2 and C3 positions, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. researchgate.netresearchgate.net

The reactivity of 2,3-dichloroquinoxaline makes it a key building block for creating new C-N, C-O, and C-S bonds. researchgate.net For instance, reacting 2,3-dichloroquinoxaline with N-nucleophiles (primary and secondary amines) or O-nucleophiles (phenols and alcohols) leads to the formation of 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines, respectively. soton.ac.uk These monochlorinated intermediates can then undergo further substitution or transformation. One novel protocol involves the subsequent reaction with a thionation reagent to produce 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones in a one-pot procedure. soton.ac.uk

The synthesis of Schiff bases containing a quinoxaline moiety has been achieved by reacting 2-chloro-3-methylquinoxaline with 4-hydroxybenzaldehyde (B117250) or 4-aminophenol, where the chlorine at C2 is replaced by an ether or amino linkage. nih.gov This demonstrates the utility of nucleophilic substitution for creating more complex, biologically relevant molecules. nih.gov

Another important reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, although studies have shown that on a 2-chloroquinoxaline (B48734) substrate, SNAr of the chlorine atom occurs preferentially. researchgate.netrsc.org However, for quinoxaline N-oxides, VNS provides a viable pathway to introduce various cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents onto the heterocyclic ring. researchgate.netrsc.org The ability to selectively substitute halogen atoms on the quinoxaline core is a cornerstone strategy for the structural diversification of this important class of compounds. thieme-connect.com

Reactivity and Transformation Mechanisms of 3 Chloro 5 Fluoro 2 Methylquinoxaline

Nucleophilic Substitution Reactions on Halogenated Quinoxaline (B1680401) Rings

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. This electronic characteristic activates halogens at the 2- and 3-positions for nucleophilic aromatic substitution (SNAr) reactions.

In 3-chloro-5-fluoro-2-methylquinoxaline, there are two halogen substituents that could potentially undergo nucleophilic displacement: the chlorine atom at the 3-position and the fluorine atom at the 5-position. The reactivity of these two halogens towards nucleophiles is markedly different.

The chlorine atom at the 3-position is attached to the electron-deficient pyrazine ring. The strong electron-withdrawing inductive effect of the two nitrogen atoms significantly polarizes the C3-Cl bond, making the carbon atom at position 3 highly electrophilic and susceptible to nucleophilic attack. Consequently, the chloro group at this position is readily displaced by a variety of nucleophiles. This is a characteristic feature of chloroquinoxalines, where halogens on the pyrazine moiety are activated towards SNAr reactions. rsc.org

The activated nature of the 3-chloro position in this compound allows for reactions with a wide range of nucleophiles. These reactions are valuable for the synthesis of diverse quinoxaline derivatives.

Common nucleophiles that can displace the 3-chloro group include:

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles for the synthesis of 3-aminoquinoxaline derivatives. These reactions are often carried out in a polar solvent, sometimes with the addition of a base to neutralize the HCl generated. The reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines has been shown to proceed in the presence of potassium carbonate. nih.gov

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to prepare 3-alkoxy- and 3-aryloxyquinoxalines, respectively. These reactions are typically performed in the corresponding alcohol as the solvent or in an aprotic polar solvent like DMF or DMSO.

Sulfur Nucleophiles: Thiolates are also effective nucleophiles for the displacement of the 3-chloro group, leading to the formation of 3-(alkylthio)- or 3-(arylthio)quinoxalines.

The reaction conditions can be optimized based on the nucleophilicity of the attacking species and the desired product. Generally, these substitutions are carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) being common, as they can effectively solvate the intermediates in the SNAr mechanism.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinoxalines

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | R-NH₂ | 3-Aminoquinoxaline | Heat in a polar solvent (e.g., ethanol (B145695), DMF) |

| Alkoxide | NaOR | 3-Alkoxyquinoxaline | Heat in the corresponding alcohol or DMF |

| Thiolate | RSNa | 3-(Alkylthio)quinoxaline | Heat in a polar aprotic solvent (e.g., DMF) |

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Core

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. lumenlearning.com This deactivation is more pronounced on the pyrazine ring itself, making electrophilic attack on the benzene (B151609) ring more likely, albeit slower than on benzene itself. The regioselectivity of such a reaction on this compound is determined by the combined directing effects of the substituents on the benzene ring.

The substituents on the benzene ring are the fluoro group at position 5 and the fused pyrazine ring, which can be considered as a deactivating substituent. The substituents on the pyrazine ring, the 2-methyl and 3-chloro groups, will have a more indirect influence on the benzene ring's reactivity.

The directing effects of the relevant groups are as follows:

Fluoro Group (at C5): Halogens are deactivating but ortho-, para-directing. libretexts.org Thus, the fluoro group at C5 will direct incoming electrophiles to the C6 and C8 positions.

Methyl Group (at C2): This group is on the pyrazine ring and its electronic effect on the benzene ring is primarily inductive and weakly activating.

Chloro Group (at C3): This group is also on the pyrazine ring and is deactivating through its inductive effect.

Oxidative and Reductive Transformations of Quinoxaline Frameworks

The quinoxaline ring and its substituents can undergo both oxidative and reductive transformations, providing pathways to further functionalized derivatives.

The pyrazine ring of the quinoxaline system can be readily reduced to form dihydro- and tetrahydroquinoxaline derivatives. These reduced heterocycles are important scaffolds in medicinal chemistry.

Common methods for the reduction of the quinoxaline ring include:

Catalytic Hydrogenation: This is a widely used method where the quinoxaline derivative is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method typically leads to the formation of 1,2,3,4-tetrahydroquinoxalines.

Chemical Reduction: A variety of chemical reducing agents can be employed. Sodium in ethanol is a classic method for the reduction of quinoxalines to their tetrahydro derivatives. pharmacophorejournal.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in an acidic medium like acetic acid, to achieve the reduction to 1,2,3,4-tetrahydroquinoxalines. The use of NaBH₄ in ethanol can also be effective, although the reaction may be slower.

The specific product obtained (dihydro- or tetrahydro-) can often be controlled by the choice of the reducing agent and the reaction conditions.

Table 2: Common Reducing Agents for Quinoxaline Ring Reduction

| Reducing Agent | Typical Product |

| H₂/Pd, Pt, or Ni | 1,2,3,4-Tetrahydroquinoxaline |

| Na in Ethanol | 1,2,3,4-Tetrahydroquinoxaline |

| NaBH₄ in Acetic Acid | 1,2,3,4-Tetrahydroquinoxaline |

While the quinoxaline ring itself is relatively resistant to oxidation, substituents on the ring can be selectively oxidized. pharmacophorejournal.com Of particular relevance to this compound is the oxidation of the methyl group at the 2-position.

The 2-methyl group can be oxidized to a carboxylic acid group, yielding the corresponding quinoxaline-2-carboxylic acid derivative. This transformation is valuable as it introduces a functional group that can be further modified, for example, through esterification or amidation. nih.gov

Common oxidizing agents for this transformation include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert the methyl group to a carboxylic acid. The reaction is typically carried out in an aqueous alkaline solution, followed by acidification. pharmacophorejournal.com

Selenium Dioxide (SeO₂): This reagent can also be used for the oxidation of methyl groups on heterocyclic rings.

Biocatalytic Oxidation: Certain microorganisms have been shown to be effective in the selective oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid. nih.gov

These oxidative methods provide a synthetic route to functionalized quinoxalines that are important intermediates in the development of new chemical entities.

Mechanistic Investigations of Quinoxaline Derivatives’ Reactivity

Detailed mechanistic studies on quinoxaline derivatives have elucidated the key factors governing their reactivity, particularly at the halogen-substituted positions. The electronic properties of the quinoxaline core, influenced by its constituent nitrogen atoms and further modulated by substituents, play a crucial role in these reactions.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a principal pathway for the functionalization of halo-aromatic compounds. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromaticity of the ring.

The rate and regioselectivity of SNAr reactions on quinoxaline derivatives are highly dependent on the electronic nature of the substituents on the ring. The electron-withdrawing character of the pyrazine ring in the quinoxaline system inherently activates the halide at the C2 or C3 position for nucleophilic attack. In the case of this compound, the chloro substituent at the 3-position is the primary site for nucleophilic attack. The fluorine atom at the 5-position, being a strongly electron-withdrawing group, is expected to further enhance the electrophilicity of the quinoxaline ring, thereby facilitating the SNAr reaction at the 3-position.

Studies on analogous compounds, such as 2-chloro-3-methylquinoxaline, have demonstrated the feasibility of displacing the chloro group with various nucleophiles. For instance, phenoxides can react with 2-chloro-3-methylquinoxaline to form ether linkages. This suggests that this compound would readily react with a range of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding 3-substituted products.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. Chloroquinoxalines are excellent substrates for a variety of these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

For this compound, the chloro group at the 3-position is the reactive site for these cross-coupling reactions. The presence of the methyl group at the 2-position and the fluoro group at the 5-position can influence the electronic and steric environment of the reaction center, potentially affecting the reaction kinetics and the choice of optimal catalyst and ligand systems. Research on other chloroquinoxalines has shown that the choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.

The table below summarizes the expected reactivity of the chloro group at the 3-position of this compound in common palladium-catalyzed cross-coupling reactions, based on established mechanisms for related compounds.

| Reaction Type | Coupling Partner | Expected Product Type | Key Mechanistic Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | 3-Aryl-5-fluoro-2-methylquinoxaline | Transmetalation from boronic acid |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | 3-Alkynyl-5-fluoro-2-methylquinoxaline | Copper-co-catalyzed transmetalation |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | 3-Amino-5-fluoro-2-methylquinoxaline | Formation of a Pd-amido complex |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | 3-Vinyl-5-fluoro-2-methylquinoxaline | Carbopalladation of the alkene |

Advanced Spectroscopic Characterization of 3 Chloro 5 Fluoro 2 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted quinoxaline (B1680401) like 3-Chloro-5-fluoro-2-methylquinoxaline, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by the chemical shift), and their proximity to other protons (indicated by spin-spin coupling). The ¹³C NMR spectrum provides analogous information for the carbon skeleton of the molecule. nih.govbas.bg

For this compound, the ¹H NMR spectrum is expected to show signals for the methyl group protons and the aromatic protons on the benzene (B151609) ring. The chemical shift of the methyl protons will likely appear in the upfield region, while the aromatic protons will resonate at lower field due to the deshielding effect of the aromatic ring currents. The fluorine and chlorine substituents will further influence the chemical shifts of the nearby aromatic protons.

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the quinoxaline core, and the halogen-substituted carbons. The chemical shifts of the carbons are sensitive to the electronic effects of the substituents. For instance, the carbon atom directly bonded to the chlorine atom (C-3) and the fluorine atom (C-5) will exhibit characteristic chemical shifts due to the electronegativity of these halogens. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | m |

| Methyl (CH₃) | 2.5 - 3.0 | s |

| Aromatic C | 120 - 150 | |

| Aromatic C-Cl | 145 - 155 | |

| Aromatic C-F | 155 - 165 | d |

| Methyl C | 20 - 25 | |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet. |

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC) for Complex Structures

While 1D NMR provides basic structural information, complex molecules often require two-dimensional (2D) NMR techniques for complete structural elucidation. bas.bg These experiments correlate signals from different nuclei, providing a more comprehensive picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com In this compound, COSY would be used to establish the connectivity between the aromatic protons on the benzene ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These are heteronuclear correlation experiments that identify direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the more sensitive ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For example, it can show correlations between the methyl protons and the carbons of the quinoxaline ring, confirming the position of the methyl group.

Interpretation of Chemical Shifts and Coupling Constants in Halogenated Methyl Quinoxalines

The interpretation of chemical shifts and coupling constants in halogenated methyl quinoxalines requires an understanding of the electronic effects of the substituents. nih.gov

Chemical Shifts: The electronegative halogen atoms (chlorine and fluorine) exert a deshielding effect on nearby protons and carbons, causing their signals to shift to higher ppm values (downfield). The magnitude of this shift depends on the distance and orientation of the halogen relative to the observed nucleus.

Coupling Constants (J-values): Spin-spin coupling between nuclei provides valuable information about the number of bonds separating them and their dihedral angles. In the aromatic ring, the coupling constants between adjacent protons (³JHH) are typically in the range of 7-9 Hz. Long-range couplings between protons and fluorine (nJHF) are also expected and can be used to confirm the position of the fluorine substituent. The magnitude of these couplings can be predicted by the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled nuclei. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.govsdsu.eduresearchgate.netlibretexts.org When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of various functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system will give rise to strong absorptions in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-F stretching: The carbon-fluorine bond is strong, and its stretching vibration will result in a strong absorption band in the 1000-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the benzene ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| C=N / C=C | Stretching | 1400 - 1650 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Bending (out-of-plane) | 750 - 900 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. bas.bgsdsu.edu In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M+ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M+ peak.

The fragmentation of the molecular ion provides clues about the structure of the molecule. Common fragmentation pathways for quinoxaline derivatives include the loss of small neutral molecules or radicals. For this compound, potential fragmentation patterns could involve:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with an m/z value corresponding to the molecular weight minus the mass of chlorine.

Loss of a methyl radical (•CH₃): This would lead to a fragment ion corresponding to the molecular weight minus 15.

Loss of hydrogen cyanide (HCN): Cleavage of the pyrazine (B50134) ring can lead to the loss of HCN, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Retro-Diels-Alder reaction: The quinoxaline ring system can undergo a retro-Diels-Alder reaction, leading to the cleavage of the pyrazine ring.

The analysis of these fragmentation patterns, along with the accurate mass measurement of the molecular ion and its fragments, can confirm the elemental composition and the connectivity of the atoms in the molecule. libretexts.orgwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sdsu.eduresearchgate.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Quinoxaline and its derivatives are known to exhibit characteristic UV-Vis absorption spectra due to the presence of the aromatic and heteroaromatic ring systems. The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions that occur in the shorter wavelength UV region. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These are lower-energy transitions that involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These transitions usually appear at longer wavelengths, sometimes extending into the visible region.

The positions and intensities of these absorption bands are influenced by the substituents on the quinoxaline ring. The chlorine, fluorine, and methyl groups can cause shifts in the λmax values (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. The solvent used for the measurement can also affect the spectrum, particularly for n → π* transitions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes and Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. Such species, known as paramagnetic centers, include free radicals, which can be generated through photoinduced processes.

Should this compound be subjected to photochemical reactions, for instance, through irradiation with ultraviolet light, it could lead to the formation of radical intermediates. These intermediates would be detectable by EPR spectroscopy. The resulting EPR spectrum would provide a wealth of information about the electronic structure of the radical. Key parameters that would be determined include the g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N, ¹⁹F).

Analysis of these parameters would allow for the identification of the specific radical species formed and provide insights into the delocalization of the unpaired electron across the quinoxaline ring system and its substituents. This would be crucial for understanding the mechanisms of photo-degradation or photo-reactivity of this compound.

Hypothetical Data Table for EPR Analysis of a Radical Intermediate:

| Parameter | Hypothetical Value | Information Gained |

| g-factor | ~2.0023 | Indicates the presence of a carbon-centered radical. |

| Hyperfine Coupling (aN) | 1.0 - 2.0 G | Interaction with nitrogen nuclei in the quinoxaline core. |

| Hyperfine Coupling (aH) | 0.1 - 1.0 G | Interaction with the methyl group protons. |

| Hyperfine Coupling (aF) | 2.0 - 5.0 G | Interaction with the fluorine nucleus. |

This table is purely illustrative and does not represent actual experimental data.

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD study of this compound would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles.

This data would reveal the planarity of the quinoxaline ring system and the orientation of the chloro, fluoro, and methyl substituents relative to the ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine and fluorine atoms. These interactions are fundamental to understanding the solid-state properties of the compound, including its melting point, solubility, and polymorphism.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 850 |

| Z | 4 |

This table is purely illustrative and does not represent actual experimental data.

The absence of published EPR and XRD studies on this compound highlights a gap in the scientific knowledge of this particular compound and presents an opportunity for future research to fully characterize its physicochemical properties.

Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 2 Methylquinoxaline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecules with a high degree of accuracy. For 3-Chloro-5-fluoro-2-methylquinoxaline, DFT calculations provide fundamental insights into its behavior at a molecular level. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which offers a good balance between computational cost and accuracy for organic molecules.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, the planar quinoxaline (B1680401) ring is the core structure. The substituents—a chlorine atom at position 3, a fluorine atom at position 5, and a methyl group at position 2—will influence the final geometry.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized. For the methyl group, a conformational analysis is necessary to determine the rotational barrier and the most stable orientation of its hydrogen atoms relative to the quinoxaline ring. It is anticipated that the lowest energy conformation will have one of the C-H bonds of the methyl group eclipsing the C2-C3 bond to minimize steric hindrance with the adjacent chlorine atom. The optimized geometric parameters, including key bond lengths and angles, are crucial for understanding the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.42 | N1-C2-C3 | 119.5 |

| C2-Cl | 1.74 | C2-C3-N4 | 120.0 |

| C5-F | 1.35 | C4a-C5-F | 118.5 |

| C2-CH3 | 1.51 | C10-C2-Cl | 115.0 |

| N1-C2 | 1.33 | C3-C2-CH3 | 125.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. scilit.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scilit.com For this compound, the distribution of the HOMO and LUMO orbitals would be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating nature of the methyl group. It is expected that the HOMO will be localized primarily on the quinoxaline ring, particularly on the more electron-rich portions, while the LUMO may have significant contributions from the pyrazine (B50134) ring and the carbon atom attached to the chlorine.

The analysis of HOMO-LUMO composition helps in understanding intramolecular charge transfer possibilities and identifying the sites susceptible to electrophilic and nucleophilic attack. scispace.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap | 4.45 |

Prediction of Vibrational Frequencies

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method, allowing for a direct comparison with experimental spectra.

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. For instance, C-H stretching vibrations of the aromatic ring and the methyl group, C=N stretching of the pyrazine ring, and vibrations involving the C-Cl and C-F bonds would be identifiable. nih.gov The assignments of these vibrational modes provide a detailed picture of the molecule's dynamic behavior and can aid in the interpretation of experimental spectroscopic data. nih.gov

Calculation of NMR Chemical Shifts and Shielding Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculations provide isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts for this compound would reflect the electronic environment of each proton and carbon atom. The electron-withdrawing effects of the chlorine and fluorine atoms would lead to a downfield shift (higher ppm values) for nearby nuclei. The methyl group protons, being in a more shielded environment, would appear at a characteristic upfield position. Comparing the calculated NMR spectra with experimental data serves as a stringent test of the accuracy of the computed molecular structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. mdpi.com

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential. The MEP map provides a clear, intuitive guide to the molecule's reactivity towards other chemical species. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. While a full QSPR study requires a dataset of related molecules, the computational data generated for this compound can serve as a data point in such an analysis.

In the context of QSPR, various molecular descriptors can be calculated for this compound using the DFT-optimized geometry. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). These descriptors can then be used to build models that predict properties such as solubility, boiling point, or biological activity for a series of quinoxaline derivatives. mdpi.com For example, the electronic properties derived from DFT, like the HOMO-LUMO gap, can be correlated with the observed reactivity or biological efficacy of a set of halogenated quinoxalines. nih.gov

Selection and Correlation of Molecular Descriptors

In computational chemistry and quantitative structure-property/activity relationship (QSPR/QSAR) studies, molecular descriptors are numerical values that encode chemical information and correlate it with physical properties, biological activities, or chemical reactivity. mdpi.com For quinoxaline derivatives, a range of descriptors are typically selected to build predictive models.

Physicochemical and Topological Descriptors: These descriptors are often used to predict pharmacokinetic properties like bioavailability. Based on established frameworks such as Lipinski's Rule of Five and Veber's parameters, key descriptors include:

Molecular Weight (MW): Influences size and diffusion characteristics.

logP (Partition Coefficient): A measure of lipophilicity, affecting membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Crucial for intermolecular interactions with biological targets.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, correlating with drug transport properties.

Number of Rotatable Bonds (nRB): Relates to conformational flexibility. rsc.org

Quantum Chemical Descriptors: Derived from methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic structure and reactivity of the molecule. researchgate.net

E(HOMO) and E(LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. E(HOMO) relates to the ability to donate electrons, while E(LUMO) relates to the ability to accept them. researchgate.net

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which is a key indicator of chemical reactivity and kinetic stability. nih.gov

These descriptors are correlated with experimental outcomes, such as corrosion inhibition efficiency, where the ability of quinoxaline derivatives to donate electrons (indicated by a higher E(HOMO)) to a metal surface is a key factor. researchgate.net

Predictive Modeling of Relevant Spectroscopic and Electronic Properties

Predictive modeling using quantum chemical calculations is a cornerstone for understanding the properties of novel compounds before their synthesis. mdpi.com DFT is a widely used method for this purpose, offering a balance between computational cost and accuracy. nih.gov Functionals like B3LYP, combined with basis sets such as 6-311G(d,p) or 6-311+G(d,p), are frequently employed to optimize the ground-state geometry and calculate electronic properties. jmaterenvironsci.comias.ac.in

For a representative quinoxaline derivative, DFT calculations can predict key electronic parameters. These calculations provide a theoretical baseline for the molecule's stability and electronic behavior.

Table 1: Predicted Electronic Properties of a Model Quinoxaline Derivative (Note: These are example values based on typical DFT calculations for quinoxaline derivatives and are not specific to this compound)

| Parameter | Description | Predicted Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.84 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.30 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.54 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 D |

This interactive table is based on representative data from DFT studies on quinoxaline derivatives. beilstein-journals.org

Furthermore, computational methods are used to predict spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is used for calculating NMR chemical shifts (¹H and ¹³C), while scaled DFT frequency calculations can reproduce experimental FT-IR and Raman spectra with high accuracy. ias.ac.in These predictive models are invaluable for confirming the structure of newly synthesized compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. researchgate.net

For a compound like this compound, MD simulations can be used to:

Analyze Conformational Changes: Explore the rotational freedom around single bonds and identify the most stable conformations in different environments.

Study Solvation: Simulate the molecule in an explicit solvent (like water or an organic solvent) to understand how solvent molecules arrange around the solute and the nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

Investigate Binding and Adsorption: Model the interaction of the quinoxaline derivative with a biological target (like a protein) or a material surface (like a metal). researchgate.netrsc.org For instance, simulations can reveal the preferred orientation and binding energy of a quinoxaline-based corrosion inhibitor on a steel surface. researchgate.net

These simulations provide a dynamic picture that is crucial for understanding mechanisms of action, such as how a drug molecule fits into its receptor or how molecules self-assemble in solution. acs.orgrsc.org

Photophysical Property Calculations and Excited State Dynamics

The photophysical properties of quinoxaline derivatives are of high interest for applications in organic light-emitting diodes (OLEDs), sensors, and as photosensitizers. beilstein-journals.org Computational methods are essential for predicting and interpreting these properties.

Time-Dependent DFT (TD-DFT) for Optical Transitions

To study the excited states and optical properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. researchgate.net TD-DFT can accurately predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical transitions from the ground state to various excited states. jmaterenvironsci.comresearchgate.net

Key parameters obtained from TD-DFT calculations include:

Excitation Energy (E): The energy required to promote an electron to a higher energy state, which corresponds to the position of an absorption peak (λmax).

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption peak.

Table 2: Representative TD-DFT Calculated Optical Transitions for a Model Quinoxaline Derivative (Note: These are example values based on TD-DFT calculations for quinoxaline derivatives and are not specific to this compound)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.35 | 370 | 0.21 | HOMO → LUMO |

| S₀ → S₂ | 3.87 | 320 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.28 | 290 | 0.45 | HOMO → LUMO+1 |

This interactive table is based on representative data from TD-DFT studies on quinoxaline derivatives. jmaterenvironsci.comresearchgate.netnih.gov

These calculations allow for the assignment of experimental spectral bands to specific electronic transitions, such as n→π* or π→π*, providing a deeper understanding of the molecule's interaction with light. ias.ac.in

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

Many functional quinoxaline derivatives are designed with electron-donating and electron-accepting groups to create a "push-pull" system. nih.govnih.gov This architecture often leads to a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. In the excited state, electron density moves from the donor part of the molecule to the acceptor part. rsc.org

Computational analysis is critical for characterizing ICT states:

Frontier Molecular Orbital (FMO) Analysis: Visualizing the distribution of the HOMO and LUMO provides a simple picture of potential charge transfer. If the HOMO is localized on the donor moiety and the LUMO on the acceptor moiety, a HOMO→LUMO transition will have strong ICT character. tandfonline.com

Charge Density Difference Maps: These maps visualize the change in electron density between the ground and excited states, providing a clear picture of where charge is depleted and where it is accumulated upon excitation.

Solvatochromism Modeling: ICT states are often highly sensitive to solvent polarity. rsc.org Computational models like the Polarizable Continuum Model (PCM) can be used with TD-DFT to predict how the absorption and emission spectra will shift in different solvents, which is a hallmark of ICT. nih.govresearchgate.net A shift to longer wavelengths (red shift) in more polar solvents is typically observed for molecules with significant ICT character. rsc.org

For this compound, the methyl group acts as a weak donor, while the quinoxaline core and its halogen substituents act as the acceptor part, making the analysis of its ICT characteristics a key area of theoretical investigation.

Advanced Applications of Quinoxaline Derivatives in Materials Science and Organic Electronics

Organic Semiconductors and Optoelectronic Devices

Quinoxaline (B1680401) derivatives are increasingly being integrated into the architecture of various optoelectronic devices due to their favorable electronic and physical properties. The ability to fine-tune these properties through synthetic modification is a key driver of their adoption in this field.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

In the realm of OLEDs, quinoxaline-based materials are often employed as electron-transporting or emissive-layer components. The electron-deficient nature of the quinoxaline ring facilitates efficient electron injection from the cathode and transport to the emissive layer. While no specific studies detail the use of 3-Chloro-5-fluoro-2-methylquinoxaline in OLEDs, its halogenated structure suggests it could be a precursor for developing new electron-transporting materials or hosts for phosphorescent emitters. The chlorine and fluorine atoms would be expected to enhance the material's electron affinity and potentially lead to deeper blue emission or improved device stability.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have been successfully utilized as acceptor units in donor-acceptor (D-A) type polymers and small molecules for the active layer in OSCs. Their electron-accepting strength can be modulated by the introduction of electron-withdrawing groups. The chloro and fluoro substituents in this compound would enhance its electron-accepting character, making it a potentially suitable building block for n-type organic semiconductor materials in OSCs.

In DSSCs, organic dyes containing a quinoxaline moiety can act as efficient sensitizers. The quinoxaline unit can serve as an effective electron acceptor and a π-bridge to facilitate intramolecular charge transfer from the donor to the anchoring group. The specific compound this compound has not been reported as a component of a DSSC sensitizer, but its electronic profile makes it an interesting candidate for future research in this area.

Organic Field-Effect Transistors (OFETs) and Electron Transport Materials

The development of high-performance, air-stable n-channel OFETs remains a significant challenge in organic electronics. Quinoxaline derivatives, particularly those with strong electron-withdrawing substituents, are promising candidates for n-type semiconductor materials. The presence of both chlorine and fluorine atoms in this compound would significantly lower its LUMO energy level, a critical factor for achieving efficient electron injection and transport in n-channel OFETs. Research on related fluorinated and chlorinated quinoxaline-based materials has demonstrated that such modifications can lead to improved electron mobility and operational stability.

Fluorescent Probes and Chemical Sensors

The fluorescence properties of many quinoxaline derivatives are sensitive to their local environment, making them suitable for applications as fluorescent probes and chemical sensors. The emission wavelength and intensity can change in response to factors such as polarity, pH, or the presence of specific ions or molecules. While the specific sensing capabilities of this compound have not been investigated, its substituted aromatic system provides a foundation for the rational design of new chemosensors. The reactive chlorine atom could be functionalized to introduce specific recognition sites for target analytes.

Role in Catalysis and Reagents for Complex Organic Synthesis

Beyond materials science, quinoxaline derivatives can also play a role in catalysis and as versatile reagents in organic synthesis.

Application as Ligands in Metal Complexes

The nitrogen atoms in the quinoxaline ring can coordinate with metal centers to form stable complexes. These complexes can exhibit interesting catalytic activities or possess unique photophysical and electrochemical properties. The electronic properties of the quinoxaline ligand, and thus the resulting metal complex, can be tuned by the substituents on the quinoxaline ring. The chloro, fluoro, and methyl groups on this compound would modulate the electron density on the nitrogen atoms, influencing the stability and reactivity of its potential metal complexes. The chlorine atom also offers a site for further synthetic elaboration to create more complex ligand structures.

Use as Organocatalysts or Components in Nanocatalytic Systems

Extensive research into the applications of quinoxaline derivatives has revealed their utility in a wide range of fields, including pharmaceuticals and materials science. ipp.ptresearchgate.netnih.govmdpi.com However, based on a comprehensive review of the available scientific literature, there is currently no documented evidence of "this compound" being utilized either as an organocatalyst or as a component within nanocatalytic systems.

While the broader family of quinoxaline compounds has been noted for its catalytic activities in specific reactions, such as the reduction of azo dyes in the presence of silver orientjchem.org, these findings are general to the parent quinoxaline structure. Detailed studies focusing on the catalytic potential of the specifically substituted derivative, this compound, are not present in the current body of research. The synthesis of various quinoxaline derivatives often employs nanocatalysts, but this pertains to the production of these molecules rather than their application as catalytic agents themselves. researchgate.netrsc.orgnih.govresearchgate.net

Further research is required to explore and potentially establish the role of this compound in the fields of organocatalysis and nanocatalysis.

Future Research Directions and Contemporary Challenges for Halogenated Methyl Quinoxalines

Development of Highly Selective and Sustainable Synthetic Routes for Complex Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives has traditionally relied on the condensation of o-phenylenediamines with α-dicarbonyl compounds. researchgate.netnih.govmtieat.org However, the synthesis of complex, polysubstituted quinoxalines like 3-Chloro-5-fluoro-2-methylquinoxaline with precise regioselectivity remains a significant challenge. Future research must prioritize the development of synthetic methodologies that are not only highly selective but also adhere to the principles of green chemistry.

A promising avenue is the use of transition-metal-free catalytic systems. nih.gov These methods often utilize readily available and environmentally benign catalysts, reducing the risk of metal contamination in the final products, which is particularly crucial for pharmaceutical applications. nih.gov For instance, organocatalytic approaches have shown success in the synthesis of various quinoxalines with high yields and short reaction times. nih.gov Furthermore, the development of one-pot, multi-component reactions will be instrumental in improving efficiency and reducing waste. nih.gov These strategies allow for the construction of complex molecular architectures from simple precursors in a single synthetic operation.

The synthesis of this compound would likely involve a multi-step process, starting from a suitably substituted aniline (B41778) derivative. A plausible, though not yet reported, synthetic pathway could involve the initial synthesis of a substituted o-phenylenediamine (B120857), followed by a regioselective cyclization. For example, starting from a fluorinated and chlorinated aniline, a nitro group could be introduced and subsequently reduced to an amine, creating the necessary o-phenylenediamine precursor. The final cyclization with a suitable dicarbonyl equivalent would then yield the target molecule. The challenge lies in controlling the regiochemistry of each step to obtain the desired substitution pattern.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

| Catalyst Type | Advantages | Disadvantages | Representative Examples |

| Acid Catalysis | Readily available, low cost. | Often requires harsh conditions, can lead to side products. | HCl, Acetic Acid mdpi.com |